molecular formula C19H18FN3O3 B14978244 2-(4-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

2-(4-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

Cat. No.: B14978244
M. Wt: 355.4 g/mol
InChI Key: WBGMIBCJNRYRTJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorophenoxy and oxadiazole moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the fluorophenoxy and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and materials science.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its specific functional groups.

    Industry: The compound could be used in the development of new materials with desired chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and oxadiazole moieties play a crucial role in binding to these targets, modulating their activity and leading to the compound’s observed effects. Detailed studies on the molecular pathways involved are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide: Shares the fluorophenoxy and acetamide groups but lacks the oxadiazole moiety.

    2-(4-fluorophenoxy)-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide: Contains additional sulfonyl groups, leading to different chemical properties.

Uniqueness

2-(4-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research.

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide

InChI

InChI=1S/C19H18FN3O3/c1-13-2-4-14(5-3-13)19-22-18(26-23-19)10-11-21-17(24)12-25-16-8-6-15(20)7-9-16/h2-9H,10-12H2,1H3,(H,21,24)

InChI Key

WBGMIBCJNRYRTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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